MFCD18314845
Description
MFCD18314845 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the aromatic ring, which contribute to its distinct electronic and steric properties. Key physicochemical parameters include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
- Synthetic accessibility: 2.07 (indicating a moderately complex synthesis route) .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . Its applications span pharmaceutical intermediates and materials science due to its boronic acid functionality, which enables Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
methyl 2-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCZIQTXGULER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685315 | |
| Record name | Methyl 4-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-12-5 | |
| Record name | Methyl 4-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314845 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. One common method involves the use of organolithium reagents, which react with the precursor compounds to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high production rates. The industrial process often involves the use of automated systems to monitor and control the reaction conditions, ensuring the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
MFCD18314845 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
MFCD18314845 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and as a tool in molecular biology experiments.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD18314845 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific application. The molecular targets and pathways involved in its action are still being studied, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD18314845 belongs to a class of halogenated boronic acids. Below is a detailed comparison with structurally and functionally related compounds from peer-reviewed
Table 1: Structural and Physicochemical Comparison
Key Findings:
Polarity and Solubility:
- This compound has higher polarity (TPSA = 40.46 Ų) compared to CAS 1533-03-5 (TPSA = 17.07 Ų), explaining its superior aqueous solubility .
- CAS 1761-61-1 exhibits the highest solubility (0.687 mg/mL) due to its smaller size and lower halogen content .
Lipophilicity (Log Po/w):
- The trifluoromethyl group in CAS 1533-03-5 increases lipophilicity (Log Po/w = 3.12), making it more membrane-permeable than this compound .
Synthetic Complexity:
- This compound requires palladium catalysts and precise temperature control, whereas CAS 1761-61-1 is synthesized via greener methods using recyclable A-FGO catalysts .
Key Findings:
- Safety: CAS 1761-61-1 carries a H302 hazard warning due to oral toxicity, absent in the boronic acid derivatives .
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